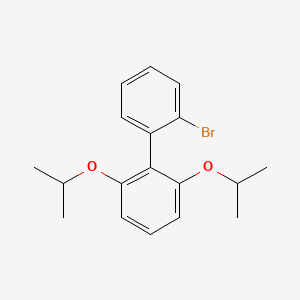

2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl

Description

The exact mass of the compound 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-1,3-di(propan-2-yloxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrO2/c1-12(2)20-16-10-7-11-17(21-13(3)4)18(16)14-8-5-6-9-15(14)19/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUUMGHTDLOJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584751 | |

| Record name | 2'-Bromo-2,6-bis[(propan-2-yl)oxy]-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-70-1 | |

| Record name | 2'-Bromo-2,6-bis[(propan-2-yl)oxy]-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl CAS number and identifiers

CAS Number: 870703-70-1 Role: Key Intermediate for Buchwald Ligand Synthesis (RuPhos)[1]

Executive Summary

2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl is a specialized biaryl building block primarily utilized in the synthesis of dialkylbiaryl phosphine ligands, most notably RuPhos .[1] Its structural significance lies in the 2',6'-diisopropoxy substitution pattern, which provides critical steric bulk and electron-donating properties to the resulting palladium catalysts.[1] These properties are essential for stabilizing the active Pd(0) species and facilitating difficult cross-coupling reactions, such as C-N bond formation with sterically hindered amines and C-O couplings.[1]

This guide details the physicochemical properties, structural rationale, synthetic protocols (upstream and downstream), and safety standards for this compound.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Identifiers

| Identifier Type | Value |

| Chemical Name | 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl |

| CAS Number | 870703-70-1 |

| MDL Number | MFCD07784426 |

| Molecular Formula | C₁₈H₂₁BrO₂ |

| Molecular Weight | 349.26 g/mol |

| SMILES | CC(C)Oc1cccc(OC(C)C)c1-c2ccccc2Br |

Physical Properties

| Property | Specification |

| Appearance | White to off-white crystalline solid or colorless viscous oil (purity dependent) |

| Melting Point | 58–62 °C (Solid form) |

| Boiling Point | ~140 °C at 0.2 mmHg |

| Solubility | Soluble in THF, Toluene, DCM, Diethyl Ether; Insoluble in Water |

| Stability | Stable under ambient conditions; Store under inert gas (Argon/Nitrogen) recommended |

Structural Analysis & Ligand Design Logic

The utility of this molecule is dictated by two distinct functional domains:[1][2]

-

The Reactive Handle (2-Bromo): The bromine atom at the 2-position of the non-substituted ring serves as the site for Lithium-Halogen Exchange .[1] This allows the molecule to be converted into a nucleophile (aryllithium species) which can then attack electrophiles like chlorodicyclohexylphosphine (ClPCy₂) to generate the final phosphine ligand.[1]

-

The Steric Shield (2',6'-Diisopropoxy):

-

Steric Bulk: The isopropyl groups are significantly bulkier than methoxy groups (e.g., in SPhos).[1] This bulk prevents the formation of dimeric palladium species (which are catalytically inactive) and encourages the formation of the active monoligated Pd(0) species.[1]

-

Electronic Effect: The oxygen atoms donate electron density into the biaryl system, making the eventual phosphine more electron-rich.[1] This facilitates the oxidative addition of challenging substrates like aryl chlorides.[1]

-

Synthetic Protocols

Upstream Synthesis: Preparation of the Core

Objective: Synthesize 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl via selective Suzuki-Miyaura coupling. Logic: We utilize 1-bromo-2-iodobenzene and 2,6-diisopropoxyphenylboronic acid .[1] The iodine atom is significantly more reactive towards oxidative addition by Pd(0) than the bromine atom.[1] This kinetic selectivity allows the formation of the C-C bond at the iodine site while leaving the bromine handle intact for downstream use.

Reagents:

-

1-Bromo-2-iodobenzene (1.0 equiv)[1]

-

2,6-Diisopropoxyphenylboronic acid (1.1 equiv)[1]

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

-

Base: Na₂CO₃ (2.0 M aqueous solution)[1]

-

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol mix[1]

Step-by-Step Protocol:

-

Inert Setup: Flame-dry a 3-neck round bottom flask and equip with a reflux condenser and magnetic stir bar. Cycle 3x with Argon.

-

Dissolution: Add 1-bromo-2-iodobenzene and Pd(PPh₃)₄ to the flask. Dissolve in degassed DME. Stir for 10 minutes at room temperature to ensure catalyst solvation.

-

Addition: Add the boronic acid and the aqueous Na₂CO₃ solution.

-

Reaction: Heat the mixture to reflux (approx. 85°C) for 12–16 hours. Monitor via TLC (Hexanes/EtOAc) or GC-MS.[1] The starting iodide should be consumed; the product will appear less polar.[1]

-

Workup: Cool to room temperature. Dilute with diethyl ether and wash with water (2x) and brine (1x).[1] Dry the organic layer over MgSO₄.[1]

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-5% EtOAc in Hexanes). The product is prone to crystallizing upon standing.[1]

Downstream Application: Conversion to RuPhos

Objective: Phosphinylation of the scaffold. Logic: Lithium-halogen exchange is faster than nucleophilic attack on the isopropoxy groups at low temperatures.[1]

Protocol:

-

Dissolve 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl in anhydrous THF under Argon.

-

Cool to -78 °C .

-

Add n-Butyllithium (1.1 equiv) dropwise.[1] Stir for 1 hour at -78 °C.

-

Add Chlorodicyclohexylphosphine (ClPCy₂) (1.1 equiv) dropwise.[1]

-

Allow to warm to room temperature overnight.

-

Quench with degassed methanol. Recrystallize from hot ethanol/acetone to obtain RuPhos.[1]

Visualizing the Workflow

The following diagram illustrates the selective synthesis of the core scaffold and its transformation into the ligand.

Caption: Workflow for the synthesis of the scaffold via selective coupling and its conversion to RuPhos.

Handling & Safety (EHS)[1]

Based on GHS classifications for halogenated biaryls:

-

Hazard Statements:

-

Storage:

-

Disposal:

References

-

Original RuPhos Synthesis: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L.[1] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127, 4685-4696.[1]

-

Precursor Identifiers: Sigma-Aldrich Product Datasheet. "2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl."[1][5] Catalog No. 660221. [1]

-

Application in Polymer Synthesis: "RuPhos Pd Precatalyst and MIDA Boronate as an Effective Combination for the Precision Synthesis of Poly(3-hexylthiophene)." ResearchGate.[1]

-

Crystallographic Data: "Crystal structure of the RuPhos ligand." IUCrData, 2021 .[1][2][6]

Sources

A Guide to the Synthesis of Dialkylbiaryl Phosphines: The Foundational Role of 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl

Introduction: The Dawn of High-Performance Catalysis

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of complex molecular architectures.[1] The remarkable efficiency of these transformations, particularly the Buchwald-Hartwig amination, is not intrinsic to the palladium itself but is unlocked by a class of sophisticated ancillary ligands.[2][3] Among the most powerful of these are the dialkylbiaryl phosphines, often termed "Buchwald Ligands." These ligands have revolutionized drug discovery and process chemistry by enabling C-C, C-N, and C-O bond formations with unprecedented scope and functional group tolerance.[4][5]

This guide focuses on the synthesis of a specific, highly influential subclass of these ligands, exemplified by RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl).[6][7] We will dissect the critical role of its precursor, 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl, and provide a detailed, field-proven protocol that underscores the causality behind the synthetic strategy.

The Strategic Architecture: Why 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl?

The efficacy of a dialkylbiaryl phosphine ligand is a direct consequence of its three-dimensional structure. The 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl precursor is ingeniously designed to impart the final ligand with the precise steric and electronic properties required for high catalytic activity.

-

The Biaryl Backbone: The biphenyl scaffold provides a rigid and sterically demanding framework. This bulk is not a bug; it's a feature. It promotes the formation of highly reactive, monoligated L1Pd(0) species, which is often the active catalyst, by discouraging the formation of less reactive bis-ligated complexes.[8]

-

The 2',6'-Diisopropoxy Groups: These two bulky isopropyl ether groups on the "lower" phenyl ring are paramount. They create a "pocket" of significant steric hindrance around the palladium center once the ligand is coordinated.[9][10] This steric shield is crucial for:

-

Facilitating Reductive Elimination: The bulk accelerates the final, product-forming step of the catalytic cycle (reductive elimination), which is often rate-limiting.[10][11]

-

Preventing Catalyst Decomposition: The steric hindrance minimizes pathways that lead to catalyst deactivation, such as the formation of inactive palladium dimers.[2]

-

-

The 2-Bromo Substituent: This bromine atom serves as a reliable and strategically placed synthetic handle. Its position on the "upper" ring is ideal for introducing the dialkylphosphino group via a straightforward and high-yielding chemical transformation.

The Synthetic Blueprint: From Biphenyl to Phosphine

The synthesis of dialkylbiaryl phosphines from 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl is a modular and robust process. The core transformation involves the creation of a carbon-phosphorus (C-P) bond through nucleophilic substitution.

Mechanistic Rationale: The process begins with a metal-halogen exchange. The aryl bromide is treated with a strong organometallic base, typically n-butyllithium, at low temperatures. This deprotonates the most acidic proton, which is adjacent to the bromine, leading to a highly nucleophilic aryllithium species. This intermediate is then "quenched" by the addition of an electrophilic chlorodialkylphosphine, such as chlorodicyclohexylphosphine. The aryllithium attacks the phosphorus atom, displacing the chloride and forging the desired C-P bond to yield the final ligand.

Below is a diagram illustrating this fundamental synthetic workflow.

Caption: Synthetic workflow for RuPhos.

Field-Proven Protocol: Synthesis of RuPhos

This protocol provides a reliable, step-by-step methodology for the synthesis of RuPhos. All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of the organolithium intermediate.

Materials:

-

2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (2.5 M in hexanes)

-

Chlorodicyclohexylphosphine

-

Anhydrous Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl (1.0 eq).

-

Dissolution: Add anhydrous THF (approx. 0.2 M relative to the aryl bromide) via cannula and cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the aryllithium species.

-

Phosphinylation: In a separate flame-dried flask, dissolve chlorodicyclohexylphosphine (1.1 eq) in anhydrous THF. Transfer this solution via cannula to the cold aryllithium solution.

-

Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly add anhydrous methanol to quench any remaining organolithium species.

-

Workup: Add saturated aqueous NH₄Cl solution, followed by deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hot ethanol or hexanes) or by silica gel chromatography to afford RuPhos as a white, crystalline solid.[12]

Data Summary: Key Compound Properties

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl | Precursor | C₁₈H₂₁BrO₂ | 365.26 | N/A |

| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | RuPhos | C₃₀H₄₃O₂P | 466.64[7] | 123-124[12] |

Application and Impact: The Power of RuPhos

The successful synthesis of RuPhos from its brominated biphenyl precursor provides chemists with a powerful tool. Palladium catalysts supported by RuPhos exhibit exceptional activity and stability.[13] They are particularly effective for challenging cross-coupling reactions, including:

-

Buchwald-Hartwig Amination: Coupling of aryl halides with a wide range of primary and secondary amines, which is a cornerstone of pharmaceutical synthesis.[14][15]

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and boronic acids, even with sterically hindered substrates.[16][17]

-

Formation of Precatalysts: RuPhos is a key component in the synthesis of third-generation (G3) Buchwald precatalysts.[18][19] These are air- and moisture-stable complexes that rapidly generate the active Pd(0) catalyst under reaction conditions, simplifying experimental setup and enhancing reproducibility.[20][21]

Conclusion

The journey from 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl to a high-performance dialkylbiaryl phosphine ligand like RuPhos is a testament to rational catalyst design. Every feature of this starting material—the strategic placement of the bromine atom and the deliberate installation of bulky diisopropoxy groups—is meticulously planned to culminate in a ligand that pushes the boundaries of palladium catalysis. Its synthesis, rooted in fundamental organometallic principles, provides a robust and scalable route to a ligand that is indispensable for researchers, scientists, and drug development professionals aiming to construct complex molecules with precision and efficiency.

References

-

Gannett, C. N., Peterson, B. M., Melecio-Zambrano, L., Trainor, C. Q., Fors, B. P., & Abruña, H. D. (2021). Supporting Information: Performance Optimization and Fast Rate Capabilities of Novel Polymer Cathode Materials through Balanced Electronic and Ionic Transport. The Royal Society of Chemistry. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 22, 2026, from [Link]

-

Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

-

Wu, J. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

-

Bercot, E. A., & Rovis, T. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Sharma, P., & Kumar, A. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

-

Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. [Link]

-

ResearchGate. (2025, August 6). ChemInform Abstract: Ruphos-Mediated Suzuki Cross-Coupling of Secondary Alkyl Trifluoroborates. Retrieved from [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

-

Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 22, 2026, from [Link]

-

Hicks, J. D., et al. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. MIT Open Access Articles. [Link]

-

ChemRxiv. (n.d.). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Retrieved from [Link]

-

ResearchGate. (2025, October 15). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by H- and P-NMR Spectroscopy. Retrieved from [Link]

-

PMC. (2021, June 9). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H. Retrieved from [Link]

-

PubMed. (2021, June 9). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (2021, June 9). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Conjugated Rod–Coil Block Copolymers by RuPhos Pd-Catalyzed Suzuki–Miyaura Catalyst-Transfer Polycondensation: Initiation from Coil-Type Polymers. Retrieved from [Link]

-

Chemical Science (RSC Publishing). (n.d.). Facile synthesis of supported Ru–Triphos catalysts for continuous flow application in selective nitrile reduction. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-ジシクロへキシルホスフィノ-2′,6′-ジイソプロポキシビフェニル - RuPhos [sigmaaldrich.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. strem.com [strem.com]

- 13. researchgate.net [researchgate.net]

- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 21. rsc.org [rsc.org]

Technical Guide: History, Discovery, and Synthesis of RuPhos Precursors

Executive Summary

In the landscape of palladium-catalyzed cross-coupling, RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) stands as a definitive solution for the arylation of sterically hindered secondary amines and the synthesis of bulky heterocycles.

This technical guide deconstructs the RuPhos system into its constituent precursors. We analyze the "precursor" concept in two distinct phases:

-

Chemical Precursors: The synthetic pathway to construct the ligand itself from commodity chemicals (Resorcinol).

-

Catalytic Precursors (Precatalysts): The evolution of Buchwald Palladacycles (G1–G4) designed to generate the active

species under mild conditions.

Part 1: The Genesis of Dialkylbiaryl Phosphines

The discovery of RuPhos was not an isolated event but a targeted evolution within the Buchwald biaryl phosphine family. Early ligands like SPhos (2,6-dimethoxy) provided excellent reactivity for Suzuki-Miyaura couplings but lacked the specific steric profile required for difficult C-N bond formations involving bulky secondary amines.

The Structural Hypothesis

The Buchwald group hypothesized that increasing the bulk of the alkoxy groups at the 2' and 6' positions of the biaryl backbone would achieve two critical mechanistic goals:

-

Prevent Pd-O Coordination: Unlike methoxy groups (SPhos), bulky isopropoxy groups prevent the oxygen atoms from coordinating to the Palladium center, which can deactivate the catalyst.

-

Enforce Mono-Ligation: The steric bulk ensures a 1:1 Ligand-to-Palladium ratio (

), which is the highly active species required for oxidative addition into aryl chlorides.

Part 2: Retrosynthetic Analysis & Chemical Precursors

The synthesis of RuPhos relies on constructing the biaryl backbone with the specific 2,6-diisopropoxy substitution pattern. The core chemical precursor is 2-Bromo-1,3-diisopropoxybenzene .[1]

Synthesis Workflow

The industrial route typically follows a modular convergent synthesis:

-

Alkylation: Resorcinol is alkylated to install the isopropoxy groups.

-

Activation: Bromination provides the handle for metallation.

-

Coupling: A Suzuki coupling connects the two phenyl rings.

-

Phosphinylation: The phosphine moiety is installed via lithiation.

Visualization: RuPhos Synthetic Pathway

The following diagram outlines the step-by-step chemical construction of the ligand.

Figure 1: Convergent synthesis of RuPhos from Resorcinol, highlighting the critical biaryl chloride intermediate.

Part 3: Evolution of the "Active" Precursor (Precatalysts)

In drug development, the ligand is rarely used as a free species anymore. Instead, it is deployed as a Precatalyst —a stable Pd(II) complex that generates the active Pd(0) species in situ. The history of RuPhos is tied to the evolution of these generations (G1–G4).

The Activation Problem

Mixing

| Generation | Architecture | Activation Mechanism | Key Limitation |

| G1 | Pd(L)(amine)Cl | Deprotonation by base | Instability; required strong bases. |

| G2 | Aminobiphenyl Palladacycle (Cl) | Reductive Elimination | Good at RT, but acidic byproduct (HCl) can be an issue. |

| G3 | Aminobiphenyl Palladacycle (OMs) | Reductive Elimination | Industry Standard. Soluble, stable, accommodates bulky ligands. |

| G4 | Methylated G3 (OMs) | Reductive Elimination | Prevents carbazole byproduct from inhibiting the metal center. |

Visualization: Precatalyst Activation Logic

This diagram illustrates how the G3/G4 precursors release the active RuPhos-Pd(0) species.

Figure 2: Activation pathway of G3/G4 precatalysts.[2] The methylation in G4 prevents the carbazole from rebinding.

Part 4: Experimental Protocols

Synthesis of Key Precursor: 2-Bromo-1,3-diisopropoxybenzene

Note: This compound is the scaffold upon which the specific steric environment of RuPhos is built.

Reagents:

-

Resorcinol (1.0 eq)

-

2-Bromopropane (2.5 eq)

-

Potassium Carbonate (

) (2.5 eq) -

N-Bromosuccinimide (NBS) (1.05 eq)

Protocol:

-

Alkylation: Dissolve resorcinol in DMF. Add

and 2-bromopropane. Heat to 80°C for 16 hours. Quench with water, extract with ethyl acetate. Purify via distillation to obtain 1,3-diisopropoxybenzene. -

Bromination: Dissolve 1,3-diisopropoxybenzene in Acetonitrile (MeCN) at 0°C.

-

Add NBS portion-wise over 30 minutes. The bulky isopropoxy groups direct bromination to the 2-position (between the oxygens) due to electronic activation, though steric control must be monitored.

-

Stir at room temperature for 2 hours.

-

Workup: Concentrate, redissolve in ether, wash with water.

-

Validation:

H NMR should show a triplet at

Standard RuPhos-Pd G4 Coupling Protocol

Application: Amination of a hindered aryl chloride.

Reagents:

-

Aryl Chloride (1.0 mmol)

-

Secondary Amine (1.2 mmol)

-

RuPhos Pd G4 (0.02 mmol, 2 mol%)

-

NaOtBu (Sodium tert-butoxide) (1.5 mmol)

-

THF (2 mL)

Step-by-Step:

-

Charge: In a glovebox or under Argon flow, add the Aryl Chloride, Amine, Base, and RuPhos Pd G4 to a vial equipped with a stir bar.

-

Solvent: Add anhydrous THF. (RuPhos G4 is highly soluble in THF).

-

Reaction: Seal the vial and heat to 60°C for 2–4 hours.

-

Why? The base deprotonates the precatalyst, releasing the active

and the carbazole byproduct. The

-

-

Analysis: Monitor via LCMS. RuPhos is particularly effective at preventing

-hydride elimination, preserving the desired amine product.

Part 5: Impact in Drug Discovery

RuPhos precursors have shifted the paradigm in Medicinal Chemistry, particularly in the synthesis of heteroaryl ethers and secondary anilines .

Case Study: 1,2,4-Oxadiazole Functionalization

Recent applications utilize RuPhos Pd G4 to couple hindered boronic acids with chlorosubstituted 1,2,4-oxadiazoles.

-

Challenge: The oxadiazole ring is electron-deficient and sensitive to harsh bases.

-

RuPhos Solution: The high activity of the G4 precursor allows the reaction to proceed at lower temperatures, preserving the sensitive heterocycle.

Data Summary: Ligand Comparison

| Ligand | Primary Application | Rate Limiting Step | Precursor Availability |

| RuPhos | Secondary Amines, Hindered Ethers | Reductive Elimination | High (Commercial G3/G4) |

| BrettPhos | Primary Amines | Oxidative Addition | High |

| XPhos | General Aryl/Heteroaryl Chlorides | Transmetallation | High |

References

-

Original Discovery: Milne, J. E.; Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society, 2004 , 126, 13028. Link

-

Precatalyst Evolution: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Third Generation Buchwald Palladacycle Precatalyst."[3] The Journal of Organic Chemistry, 2014 , 79, 4161. Link

-

Ligand Synthesis Route: Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007 , 129, 3358. Link

-

Mechanistic Insight: Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016 , 116, 12564. Link

-

G4 Precatalyst Development: McCann, L. C.; Organ, M. G. "Palladium-Catalyzed Amination of Aryl Halides with Ammonia." Angewandte Chemie International Edition, 2014 , 53, 1. Link

Sources

Methodological & Application

Application Note: Synthesis of RuPhos Ligand via Directed Lithiation

The following Application Note is designed for research and process chemists requiring a robust, scalable protocol for the synthesis of RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl).

This guide synthesizes field-proven organometallic methodologies with the specific steric and electronic requirements of the RuPhos scaffold.

Target Molecule: RuPhos (CAS: 787618-22-8) Starting Material: 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl Reaction Class: Lithium-Halogen Exchange / Electrophilic Phosphinylation

Executive Summary

RuPhos is a premier dialkylbiaryl phosphine ligand developed by the Buchwald group. Its structural uniqueness lies in the 2',6'-diisopropoxy substitution, which provides significant steric bulk and electron-donating capability. This architecture is critical for stabilizing Pd(0) species and facilitating oxidative addition into sterically hindered or electron-deficient aryl halides.

This protocol details the conversion of 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl to RuPhos via a lithiation-phosphinylation sequence. Unlike transition-metal catalyzed C-P bond formations, this route utilizes a low-temperature lithium-halogen exchange, offering higher atom economy and avoiding trace metal contamination in the final ligand.

Key Process Parameters (CPP)

-

Moisture Control: Strictly anhydrous conditions (

ppm -

Temperature Management: Lithiation at -78°C prevents benzyne formation and isomerization.

-

Stoichiometry: Precise titration of

-BuLi is essential to avoid unreacted aryl bromide (difficult to separate) or excess butyl-phosphine byproducts.

Retrosynthetic Logic & Mechanism

The synthesis relies on the kinetic lability of the C-Br bond towards lithium-halogen exchange. The bulky isopropoxy groups at the 2' and 6' positions play a dual role:

-

Steric Shielding: They protect the biaryl linkage.

-

Coordination: The ether oxygens can coordinate with the Lithium atom (Directed ortho-metallation effect), stabilizing the intermediate 2-Lithio-2',6'-diisopropoxy-1,1'-biphenyl prior to the electrophilic attack by chlorodicyclohexylphosphine (

).

Figure 1: Mechanistic pathway for the synthesis of RuPhos via Li-halogen exchange.

Experimental Protocol

Materials & Equipment

-

Reaction Vessel: Flame-dried 3-neck round bottom flask (RBF) equipped with a magnetic stir bar, internal thermometer, and nitrogen/argon inlet.

-

Solvent: Tetrahydrofuran (THF), anhydrous, distilled from Na/Benzophenone or passed through activated alumina columns.

-

Reagents:

-

2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl (1.0 equiv).

-

-Butyllithium (

-

Chlorodicyclohexylphosphine (

) (1.05 equiv). -

Methanol (degassed) for quenching.

-

Step-by-Step Procedure

Phase A: Setup and Lithiation

-

Inerting: Assemble the glassware while hot and cycle vacuum/Argon (3x) to ensure an oxygen-free atmosphere.

-

Dissolution: Charge the RBF with 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl (e.g., 5.0 g, 12.7 mmol). Add anhydrous THF (50 mL, ~0.25 M concentration).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for internal temperature equilibration.

-

Lithiation: Add

-BuLi (1.05 equiv) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.-

Observation: A color change (often to yellow or pale orange) indicates the formation of the aryllithium species.

-

-

Equilibration: Stir at -78°C for 1 hour. Note: The isopropoxy groups stabilize the lithium intermediate, but warming it prematurely can lead to side reactions.

Phase B: Phosphinylation

-

Addition of Electrophile: Dilute

(1.1 equiv) in a minimal amount of anhydrous THF (5 mL) to prevent freezing at the tip of the needle. Add this solution dropwise to the lithiated mixture at -78°C. -

Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath. Allow the mixture to slowly warm to room temperature (RT) over 2–3 hours.

-

Checkpoint: Monitor by TLC (or GC-MS aliquot quenched in MeOH) to confirm consumption of the bromide starting material.

-

Phase C: Quench and Workup

-

Quench: Once at RT, quench the reaction carefully with degassed Methanol (5 mL).

-

Concentration: Remove the bulk of THF and Hexanes under reduced pressure (Rotavap).

-

Extraction: Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and Brine (1x).

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate to a crude solid.

Purification & Quality Control

RuPhos is air-stable enough for handling but oxidizes over time in solution. Purification must be efficient.

Purification Strategy

While many phosphines are oils, RuPhos is a crystalline solid.

-

Method A (Recrystallization - Recommended):

-

Dissolve crude solid in a minimum amount of hot Ethanol (degassed).

-

Allow to cool slowly to RT, then to 4°C.

-

Filter the white crystals under Argon.

-

Alternative: Hexanes/Ethyl Acetate (10:1) is also reported for high-purity crystallization [1].

-

-

Method B (Column Chromatography):

-

If significant impurities remain, use Silica Gel chromatography.

-

Eluent: Hexanes/EtOAc gradient (Start 95:5

80:20). -

Note: Phosphines can streak on silica; adding 1% Triethylamine to the eluent can improve peak shape.

-

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Identity | Distinct isopropyl doublets (~1.0-1.2 ppm), Cyclohexyl multiplets, Aromatic region | |

| Purity | Single singlet (approx -10 to -15 ppm range). Absence of oxide peak (usually shifted downfield >30 ppm). | |

| Melting Point | Capillary | 123–124 °C [2] |

Process Flow Diagram

Figure 2: Operational workflow for RuPhos synthesis and purification.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in THF or degradation of | Freshly distill THF; Titrate |

| Impurity: RuPhos Oxide | Air exposure during workup or hot recrystallization. | Degas all solvents (sparge with Ar for 15 min). Perform recrystallization under inert atmosphere. |

| Impurity: Unreacted Bromide | Insufficient lithiation time or temperature too low. | Ensure |

| Oiling out | Impure crude preventing crystallization. | Use a seed crystal if available.[1] Switch to Column Chromatography (Method B). |

References

-

Crystal Structure and Purification: IUCr Journals. "Crystal structure of the RuPhos ligand." (2021). Link

-

Physical Properties: ChemicalBook. "2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl Properties." Link

- General Buchwald Ligand Synthesis:Massachusetts Institute of Technology (Buchwald Lab). "Ligand Synthesis Protocols." (Referencing general methodologies for dialkylbiaryl phosphines).

-

Precatalyst Context: Molecules (MDPI). "Third Generation Buchwald Precatalysts with XPhos and RuPhos." (2021).[2][3][4][5] Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Leveraging 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl for Advanced Buchwald-Hartwig Amination

Abstract

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] The evolution of this reaction has been intrinsically linked to the development of sophisticated ancillary ligands that enhance catalyst efficacy, broaden substrate scope, and allow for milder reaction conditions. This guide provides an in-depth exploration of the catalyst system derived from 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl, the direct precursor to the highly effective biaryl monophosphine ligand, RuPhos . We will dissect the mechanistic rationale behind its efficacy, provide actionable best practices for its application, and detail robust experimental protocols for researchers in synthetic chemistry and drug development.

The Strategic Advantage of the RuPhos Ligand System

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science.[2][4] Its success over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution lies in its broad functional group tolerance and milder conditions.[2][5] The heart of this transformation is the catalyst system, composed of a palladium precursor and a supporting ligand.

The ligand derived from 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl, known as RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxy-1,1'-biphenyl) , belongs to a class of bulky, electron-rich biaryl monophosphine ligands developed by the Buchwald laboratory.[6][7] These ligands have proven instrumental in overcoming the challenges associated with unreactive substrates, such as electron-rich aryl chlorides, and sterically hindered coupling partners.

From Precursor to Active Ligand: The Genesis of RuPhos

It is critical to understand that 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl is not the active ligand itself, but the immediate synthetic precursor. The active phosphine ligand, RuPhos, is typically synthesized via a lithiation-phosphorylation sequence. This transformation is a key step in preparing the ligand for use in catalysis.

The Mechanistic Role of RuPhos in the Catalytic Cycle

The unique architecture of RuPhos, featuring bulky dicyclohexylphosphino and electron-donating isopropoxy groups, is purpose-built to optimize the palladium-catalyzed amination cycle. Its structure promotes the formation of a monoligated L-Pd(0) species, which is often the active catalyst.[8][9]

-

Steric Bulk : The large dicyclohexylphosphino group creates a sterically congested environment around the palladium center. This bulk is crucial for accelerating the reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[8][10]

-

Electron-Donating Ability : The phosphine and the diisopropoxy-substituted biphenyl backbone are highly electron-donating. This increases the electron density on the palladium atom, which facilitates the initial, often rate-determining, oxidative addition of the aryl halide to the Pd(0) center.[4][8]

Application Notes: Optimizing for Success

A successful Buchwald-Hartwig amination relies on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Precursors: In Situ vs. Pre-formed

-

In Situ Generation : This classic approach involves combining a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with the RuPhos ligand directly in the reaction vessel. While flexible, it can sometimes lead to variability as the active catalyst forms under the reaction conditions.

-

Palladacycle Precatalysts : Modern approaches favor the use of well-defined, air-stable palladacycle precatalysts, such as RuPhos Pd G3 or G4 .[11] These complexes rapidly and quantitatively generate the active L-Pd(0) species upon exposure to a base at room temperature, leading to more reproducible results and often higher activity.[11]

The Critical Choice of Base

The base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[12] The choice of base is critical and depends on the pKa of the amine and the functional group tolerance of the substrates.

| Base | pKaH (approx.) | Typical Use Cases & Remarks |

| NaOt-Bu, KOt-Bu | 19 | Strong bases, highly effective for a wide range of amines. Most common choice. Can be incompatible with base-sensitive functional groups (e.g., esters, enolizable ketones). |

| LHMDS, KHMDS | 26 | Very strong, non-nucleophilic bases. Useful for weakly acidic amines or when alkoxides may cause side reactions. |

| Cs₂CO₃, K₃PO₄ | 10-12 | Weaker inorganic bases. Excellent for substrates with base-sensitive functionalities.[11] Often require higher temperatures. Their solubility and particle size can impact reaction rates.[11] |

Solvent Selection

The solvent must dissolve the reactants and stabilize intermediates in the catalytic cycle.[12]

-

Toluene, Dioxane, and THF are the most common solvents.[12][13]

-

Toluene is often a good starting point for its high boiling point.

-

Ethereal solvents like dioxane or THF can sometimes improve solubility and reaction rates.

-

For reactions with weaker inorganic bases, more polar solvents may be beneficial.

Experimental Protocols

Safety Precaution: These reactions must be performed under an inert atmosphere (Nitrogen or Argon) as the active Pd(0) catalyst and some reagents are oxygen-sensitive. Use appropriate personal protective equipment (PPE).

Protocol 1: General Amination using an In Situ Generated Catalyst

This protocol is suitable for the coupling of an aryl bromide with a primary aliphatic amine.

Reagents:

| Component | Amount (mmol) | Equivalents |

| Aryl Bromide | 1.0 | 1.0 |

| Primary Amine | 1.2 | 1.2 |

| Pd₂(dba)₃ | 0.01 | 0.01 (1 mol% Pd) |

| RuPhos | 0.03 | 0.03 (3 mol%) |

| NaOt-Bu | 1.4 | 1.4 |

| Toluene (anhydrous) | 5.0 mL | - |

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), RuPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).

-

Add the palladium precursor, Pd₂(dba)₃ (0.01 mmol), to the flask.

-

Seal the flask with a septum, and carefully evacuate and backfill with argon. Repeat this cycle three times.

-

Using a syringe, add anhydrous, degassed toluene (5.0 mL) to the flask.

-

Add the primary amine (1.2 mmol) via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

-

Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to yield the desired N-aryl amine.

Protocol 2: High-Reproducibility Amination using a Palladacycle Precatalyst

This protocol is recommended for challenging substrates, such as an aryl chloride, and offers superior reproducibility.

Reagents:

| Component | Amount (mmol) | Equivalents |

| Aryl Chloride | 1.0 | 1.0 |

| Secondary Amine | 1.2 | 1.2 |

| RuPhos Pd G3 | 0.02 | 0.02 (2 mol%) |

| K₃PO₄ (finely ground) | 2.0 | 2.0 |

| 1,4-Dioxane (anhydrous) | 5.0 mL | - |

Procedure:

-

In a glovebox , add the aryl chloride (1.0 mmol), RuPhos Pd G3 precatalyst (0.02 mmol), and finely ground potassium phosphate (2.0 mmol) to a vial equipped with a stir bar.

-

If not using a glovebox, perform the additions in a Schlenk flask and immediately purge with argon as described in Protocol 1.

-

Add anhydrous, degassed 1,4-dioxane (5.0 mL) and the secondary amine (1.2 mmol).

-

Seal the vessel tightly and place it in a preheated heating block or oil bath at 110 °C.

-

Stir the reaction vigorously. Note that with inorganic bases, efficient mixing is crucial for reaction rate.[11]

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and follow the work-up and purification steps outlined in Protocol 1 (steps 8-10).

Concluding Remarks

The catalyst system derived from 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl provides a robust and highly effective tool for the construction of C-N bonds via the Buchwald-Hartwig amination. The resulting RuPhos ligand, particularly when employed as a palladacycle precatalyst, enables the coupling of a wide array of aryl/heteroaryl halides with diverse amine nucleophiles under reliable and often mild conditions.[14][15] By understanding the mechanistic principles and carefully selecting the reaction parameters as outlined in this guide, researchers can effectively harness this technology to accelerate discovery in pharmaceutical, materials, and chemical sciences.

References

-

The Buchwald–Hartwig Amination After 25 Years. (n.d.). ResearchGate. [Link]

-

Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. (2025). Chemical Reviews. [Link]

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]

-

Mauger, C., & Mignani, G. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. [Link]

-

Ghaffari, B., et al. (2014). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Molecules. [Link]

-

Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. (2022). RSC Advances. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules. [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). ProQuest. [Link]

-

Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation. (2023). Organic Letters. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. [Link]

-

Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. (n.d.). Dalton Transactions. [Link]

-

Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). ChemRxiv. [Link]

-

Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. (n.d.). RSC Publishing. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]

-

SPhos. (n.d.). Grokipedia. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. [Link]

-

Synergistic approach to polycycles through Suzuki–Miyaura cross coupling and metathesis as key steps. (2018). Beilstein Journals. [Link]

-

Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). (2024). Organic Syntheses. [Link]

-

SPhos. (n.d.). Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. jmcct.com [jmcct.com]

- 7. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. uwindsor.ca [uwindsor.ca]

- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hammer.purdue.edu [hammer.purdue.edu]

Application Note: Preparation of Palladium Catalysts Using Biphenyl Precursors

This Application Note and Protocol Guide details the preparation of advanced palladium precatalysts utilizing biphenyl-based palladacycles (specifically the Buchwald G3 and G4 series). These systems represent the industry standard for generating highly active, mono-ligated Pd(0) species essential for challenging cross-coupling reactions in drug discovery.

Introduction & Strategic Rationale

In modern drug synthesis, the "cocktail" approach to catalysis—mixing Pd(OAc)

Why Biphenyl Precursors?

The 2-aminobiphenyl scaffold serves as a "sacrificial" stabilizing ligand. Unlike traditional ligands (e.g., triphenylphosphine) that compete for the metal center, the biphenyl backbone is designed to undergo irreversible reductive elimination upon activation. This ensures:

-

Quantitative Generation of LPd(0): Releases exactly one equivalent of the active mono-ligated Pd(0) species.

-

Prevention of Catalyst Deactivation: Avoids the formation of inactive palladium dimers or nanoparticles common with Pd

(dba) -

Air & Moisture Stability: The palladacycle protects the Pd(II) center, allowing benchtop weighing and storage.

Evolution of the Scaffold

-

Generation 2 (G2): Used a chloride anion.[1][2] Often suffered from poor solubility in THF/Dioxane.

-

Generation 3 (G3): Replaced chloride with methanesulfonate (OMs) .[1] This non-coordinating anion drastically improved solubility and widened the solvent scope.

-

Generation 4 (G4): Introduced an N-methyl group on the biphenyl amine.[1] This blocks the formation of carbazole byproducts (which can chelate and inhibit Pd) during activation.

Mechanism of Action

Understanding the activation pathway is critical for troubleshooting reaction failures. The precatalyst does not participate in the cycle directly; it must first "suicide" to release the active catalyst.

Diagram 1: Activation Pathway of G3/G4 Precatalysts

This diagram illustrates the base-mediated deprotonation and subsequent reductive elimination that releases the active species.

Caption: Activation mechanism of Buchwald G4 precatalysts. Base-mediated deprotonation triggers reductive elimination, releasing the active mono-ligated Pd(0) and an inert organic byproduct.

Experimental Protocols

Protocol A: Synthesis of the Palladacycle Dimer (The Precursor)

Objective: Synthesize the stable

Reaction Scheme:

Materials:

-

2-Aminobiphenyl (for G3) OR N-Methyl-2-aminobiphenyl (for G4)

-

Palladium(II) Acetate [Pd(OAc)

][3] -

Methanesulfonic acid (MsOH)

-

Solvents: THF, Toluene

Step-by-Step Procedure:

-

Salt Formation:

-

Dissolve N-Methyl-2-aminobiphenyl (1.0 equiv) in THF (0.5 M).

-

Add Methanesulfonic acid (1.0 equiv) dropwise at 0 °C.

-

Stir for 30 min. The ammonium mesylate salt will precipitate.

-

Filter the white solid, wash with cold THF, and dry.

-

-

Cyclopalladation (Dimer Formation):

-

Suspend the ammonium mesylate salt (1.0 equiv) and Pd(OAc)

(0.95 equiv) in Toluene (0.2 M). -

Heat the mixture to 50 °C for 1 hour. The solution will turn from orange to dark red/brown.

-

Observation: The color change indicates the formation of the palladacycle.

-

Cool to room temperature.[1]

-

Add excess Hexanes or Diethyl Ether to precipitate the dimer.

-

Filter the solid (often a beige/yellow powder), wash thoroughly with Ether/Hexane to remove acetic acid, and dry under high vacuum.

-

Yield: Typically >90%.[4] This is the "Universal Precursor."

-

Protocol B: Synthesis of the G4 Precatalyst (Ligand Installation)

Objective: Install the specific phosphine ligand (e.g., XPhos) onto the dimer.[5]

Materials:

- -OMs Pd Dimer (from Protocol A)

-

Solvent: DCM (Dichloromethane) or THF

Step-by-Step Procedure:

-

Complexation:

-

Charge a flask with the

-OMs Pd Dimer (1.0 equiv of Pd atoms, i.e., 0.5 equiv of dimer molecule). -

Add the Phosphine Ligand (1.0 equiv).

-

Dissolve in DCM (0.1 M). Stir at room temperature for 30–60 minutes.

-

Checkpoint: The suspension should become a clear solution as the monomeric precatalyst forms.

-

-

Purification:

-

Filter the solution through a small pad of Celite to remove any trace Palladium black.

-

Concentrate the filtrate to ~10% volume.

-

Add Hexanes or Pentane dropwise with rapid stirring to precipitate the precatalyst.

-

Filter the solid, wash with Hexanes, and dry under vacuum.

-

-

Validation:

-

Verify purity via

P NMR. A single sharp peak should be observed (shifted significantly from the free ligand).

-

Protocol C: General Application (Suzuki-Miyaura Coupling)

Objective: Use the synthesized G4 precatalyst for a challenging coupling.

Table 1: Standard Reaction Conditions

| Parameter | Condition | Notes |

| Catalyst Loading | 0.5 – 2.0 mol% | Lower loading possible for simple substrates. |

| Solvent | THF, Dioxane, or Toluene | Alcohol solvents (EtOH) can facilitate activation. |

| Base | K | Weak bases are sufficient for G3/G4 activation. |

| Temperature | 40 °C – 80 °C | Activation occurs rapidly; extreme heat is rarely needed. |

| Time | 1 – 12 Hours | Monitor via LCMS. |

Procedure:

-

Add Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), Base (2.0 equiv), and XPhos Pd G4 (0.01 equiv) to a vial.

-

Evacuate and backfill with N

(3 cycles). -

Add degassed solvent (e.g., THF/Water 10:1).

-

Stir at 40 °C.

Visualizing the Workflow

The following diagram summarizes the synthesis pipeline from raw materials to the final active catalyst.

Caption: Step-by-step workflow for synthesizing Buchwald G4 precatalysts starting from the biphenyl amine precursor.

Troubleshooting & Optimization

Common Failure Modes

-

Incomplete Activation:

-

Carbazole Inhibition (G3 specific):

-

Oxidation of Ligand:

References

-

Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013).[5] Design and preparation of new palladium precatalysts for C-C and C-N cross-coupling reactions. Chemical Science, 4(3), 916-920. [Link]

-

Yang, Y., & Buchwald, S. L. (2013). Ligand-controlled palladium-catalyzed difluoromethylation of aryl chlorides and bromides. Journal of the American Chemical Society, 135(29), 10642-10645. [Link]

-

Ingoglia, B. T., & Buchwald, S. L. (2017). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands.[2] Organic Letters, 19(11), 2853–2856. [Link]

Sources

- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. enamine.net [enamine.net]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Scalable Synthesis of 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl

Abstract

This document provides a comprehensive guide to the scalable synthesis of 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl, a key intermediate in the production of advanced phosphine ligands for catalysis. We detail a robust and scalable Suzuki-Miyaura cross-coupling protocol, offering in-depth explanations for experimental choices, step-by-step procedures, and methods for ensuring reaction consistency and product purity. This guide is intended for researchers and process chemists in the fields of organic synthesis, catalysis, and pharmaceutical development.

Introduction: Strategic Importance

2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl is a sterically hindered biaryl compound. Its primary value lies in its role as a precursor to a class of bulky, electron-rich biaryl monophosphine ligands, such as 'RuPhos'. These ligands have demonstrated exceptional performance in palladium-catalyzed cross-coupling reactions, enabling challenging transformations under mild conditions with low catalyst loadings.[1][2] The steric bulk provided by the 2',6'-diisopropoxy groups is crucial for promoting the difficult reductive elimination step in many catalytic cycles, leading to higher yields and broader substrate scope.[3]

Given the increasing use of these advanced catalysts in academic research and industrial drug development, the need for reliable and scalable methods to produce their precursors is paramount. This guide focuses on the Suzuki-Miyaura cross-coupling reaction, which stands as one of the most powerful and versatile methods for constructing C-C bonds in biaryl synthesis due to its mild conditions and high functional group tolerance.[4][5][6]

Synthetic Strategy: The Suzuki-Miyaura Approach

The synthesis of the target biaryl skeleton is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction involves the coupling of an organoboron compound with an organohalide.[4] For the target molecule, the most logical disconnection strategy involves the coupling of 1-bromo-2,6-diisopropoxybenzene with (2-bromophenyl)boronic acid .

This approach is favored due to the commercial availability and stability of (2-bromophenyl)boronic acid and a straightforward preparation route for the 1-bromo-2,6-diisopropoxybenzene coupling partner.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction for scale-up.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (1-bromo-2,6-diisopropoxybenzene), forming a Pd(II) complex.

-

Activation & Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate salt. This salt then undergoes transmetalation with the Pd(II) complex, transferring the 2-bromophenyl group to the palladium center.[7]

-

Reductive Elimination: The two aryl groups on the palladium center reductively eliminate to form the desired biaryl product, regenerating the active Pd(0) catalyst. The steric hindrance of the coupling partners makes this the rate-limiting step, underscoring the need for bulky supporting ligands.[3]

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

Materials and Equipment

| Reagent/Material | Formula | M.W. | CAS No. | Notes |

| 1-Bromo-2,6-diisopropoxybenzene | C₁₂H₁₇BrO₂ | 273.17 | 870703-69-9 | Synthesized or purchased |

| (2-Bromophenyl)boronic acid | C₆H₆BBrO₂ | 200.83 | 13139-95-8 | Commercial grade, >97% |

| SPhos Precatalyst | C₄₁H₅₀ClNO₂PPd | 789.70 | 1445085-82-4 | Recommended for efficiency |

| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 7778-53-2 | Anhydrous, powder |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous, <50 ppm H₂O |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | Degassed |

| Diatomaceous Earth | N/A | N/A | 61790-53-2 | For filtration |

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 230-400 mesh for chromatography |

Equipment:

-

Jacketed glass reactor or multi-neck round-bottom flask

-

Overhead mechanical stirrer

-

Reflux condenser

-

Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

-

Temperature controller and thermocouple

-

Separatory funnel

-

Rotary evaporator

-

Vacuum pump

Scalable Synthesis Protocol (100 mmol Scale)

This protocol is designed for a 100 mmol scale and can be adapted for larger quantities.

1. Reaction Setup:

-

Assemble a clean, oven-dried 2 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and an inert gas inlet/outlet.

-

Purge the entire system with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere. Maintain a slight positive pressure throughout the reaction.

2. Reagent Charging:

-

To the reactor, add (2-Bromophenyl)boronic acid (22.1 g, 110 mmol, 1.1 equiv).

-

Add 1-Bromo-2,6-diisopropoxybenzene (27.3 g, 100 mmol, 1.0 equiv).

-

Add anhydrous Potassium Phosphate (K₃PO₄) (63.7 g, 300 mmol, 3.0 equiv).

-

Add the SPhos Precatalyst (1.58 g, 2.0 mmol, 2 mol%).

-

Rationale: Using a precatalyst simplifies handling and ensures the efficient generation of the active Pd(0) species, which is particularly beneficial for large-scale reactions.[1]

-

3. Solvent Addition and Reaction:

-

Add anhydrous Toluene (500 mL) followed by degassed Deionized Water (50 mL) via cannula or dropping funnel.

-

Begin vigorous stirring (e.g., 300-400 RPM) to ensure good mixing of the biphasic system.

-

Heat the reaction mixture to 85-90 °C.

-

Maintain the temperature and stirring for 12-18 hours.

4. In-Process Control (IPC):

-

After 12 hours, carefully take a small aliquot from the organic layer. Dilute with ethyl acetate and spot on a TLC plate (e.g., 95:5 Hexane:EtOAc). The reaction is complete upon consumption of the limiting reagent, 1-Bromo-2,6-diisopropoxybenzene.

5. Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add deionized water (250 mL) and stir for 15 minutes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with Toluene (2 x 100 mL).

-

Combine all organic layers and wash with brine (1 x 150 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter through a pad of diatomaceous earth, and wash the pad with toluene.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

6. Purification:

-

For High Purity (Lab Scale): Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

For Scalable Process: The crude product can be purified by vacuum distillation. The product has a reported boiling point of 140 °C at 0.2 mmHg.[8] This method is highly preferred for large quantities as it avoids the use of large volumes of chromatography solvents.

Expected Yield: 85-95%. Product Appearance: Colorless to pale yellow oil.

Characterization Data

| Parameter | Value |

| Molecular Formula | C₁₈H₂₁BrO₂ |

| Molecular Weight | 349.26 g/mol |

| Boiling Point | 140 °C @ 0.2 mmHg[8] |

| Density | 1.231 g/mL at 25 °C[8] |

| ¹H NMR (CDCl₃, 400 MHz) | Consistent with structure |

| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with structure |

| Mass Spec (ESI+) | m/z = 349.07, 351.07 (M+H)⁺, isotopic pattern for Br |

Workflow and Logic

The following diagram illustrates the overall workflow, emphasizing the key stages and decision points in the scalable synthesis process.

Figure 2: Experimental Workflow for Scalable Synthesis.

Conclusion

The Suzuki-Miyaura cross-coupling protocol detailed herein provides a reliable, robust, and scalable method for the synthesis of 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl. By utilizing a modern palladium precatalyst and optimized reaction conditions, this procedure can deliver high yields of the desired product, which is a critical building block for advanced catalytic systems. The emphasis on process controls and scalable purification techniques makes this guide suitable for both academic research and industrial production environments.

References

-

Fors, B. P., et al. (2013). Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky di-tert-Butylphosphino Biaryl Ligands. Organic Letters, 15(11), 2876-2879. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 46(30), 5734-5737. Available at: [Link]

-

Fors, B. P., & Buchwald, S. L. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 14(1), 122-125. Available at: [Link]

-

Duan, Z., et al. (2017). New Approaches for Biaryl-Based Phosphine Ligand Synthesis via P═O Directed C–H Functionalizations. Accounts of Chemical Research, 50(6), 1496-1506. Available at: [Link]

-

SARA Research & Development Centre. (n.d.). 2-Bromo-2,4,6-triisopropyl-1,1′-biphenyl. Retrieved from [Link]

-

El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19047-19083. Available at: [Link]

-

El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19047-19083. Available at: [Link]

-

Su, W., & Buchwald, S. L. (2011). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles. Angewandte Chemie International Edition, 50(36), 8432-8435. Available at: [Link]

-

El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

-

González-Vera, J. A., et al. (2022). Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. Chemistry – A European Journal, 28(51), e202201416. Available at: [Link]

-

Baudoin, O., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8036-8067. Available at: [Link]

-

Orion Cientific. (n.d.). 2-BroMo-2′,6′-diisopropoxy-1,1′-biphenyl. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Aslam, S., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(10), 2485. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

- 1. Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky di-tert-Butylphosphino Biaryl Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. 2-溴-2′,6′-二异丙氧基-1,1′-联苯 95% | Sigma-Aldrich [sigmaaldrich.cn]

Reaction conditions for coupling 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl with chlorophosphines

Application Note & Protocol

Topic: Synthesis of Sterically Demanding Biaryl Phosphine Ligands: Reaction Conditions for Coupling 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl with Chlorophosphines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Bulky Biaryl Phosphines

The development of robust, efficient, and selective catalytic systems is a cornerstone of modern organic synthesis, with profound implications for drug discovery and materials science. Within this field, bulky, electron-rich biaryl monophosphine ligands have emerged as a privileged class of ancillary ligands, particularly for palladium-catalyzed cross-coupling reactions. Ligands built upon the 2',6'-disubstituted-1,1'-biphenyl framework, such as RuPhos and SPhos, are renowned for their ability to promote challenging transformations, including the coupling of unactivated aryl chlorides, sterically hindered substrates, and the formation of C-N bonds with a wide range of amines.[1][2]

The precursor 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl is a highly valuable starting material for accessing this ligand class. The sterically demanding diisopropoxy groups create a well-defined pocket around the catalytic metal center, which is crucial for promoting the desired reductive elimination step and preventing ligand degradation pathways. This guide provides a detailed examination of the primary synthetic route for coupling this precursor with various chlorophosphines, focusing on the underlying mechanism, critical reaction parameters, and step-by-step laboratory protocols.

Core Synthetic Pathway: Lithium-Halogen Exchange and Electrophilic Quench

Direct palladium-catalyzed C-P coupling on a sterically congested substrate like 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl is often inefficient. The most reliable and widely adopted strategy is a two-step, one-pot sequence involving a low-temperature lithium-halogen exchange followed by quenching with an electrophilic phosphorus source.[3]

Mechanism Overview:

The reaction proceeds via the formation of a highly nucleophilic aryllithium intermediate. This is a kinetically controlled process that is extremely rapid at low temperatures.[4][5] The rate of exchange for aryl halides follows the trend I > Br > Cl, making the aryl bromide an ideal substrate for this transformation.[6] The subsequent step involves the nucleophilic attack of the aryllithium on the electrophilic phosphorus atom of the chlorophosphine, displacing a chloride ion to forge the critical C-P bond.

Caption: Figure 1: Reaction Mechanism via Lithium-Halogen Exchange.

Critical Parameters for Successful Synthesis

The success of this reaction is highly dependent on rigorous control of several key parameters. Due to the high reactivity of the organolithium intermediates, strict adherence to anhydrous and anaerobic conditions is paramount.

| Parameter | Recommended Condition | Rationale & Expert Insights |

| Atmosphere | High-purity Argon or Nitrogen | Organolithium reagents and many phosphines react rapidly with oxygen and moisture. All glassware must be oven- or flame-dried, and the reaction must be run under a positive pressure of inert gas. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvents are essential for solvating and stabilizing the aryllithium intermediate. THF is the most common choice. Ensure it is freshly distilled from a suitable drying agent (e.g., Na/benzophenone) or sourced from a commercial anhydrous packaging system.[7] |

| Temperature | -78 °C (Dry ice/Acetone bath) | This is the most critical parameter. The lithium-halogen exchange is highly exothermic and the resulting aryllithium species can be unstable at higher temperatures, leading to side reactions with the solvent or decomposition. Maintaining -78 °C throughout the lithiation and quenching steps is crucial for high yields.[8] |